Cas no 1206686-30-7 (dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine)

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine is a heterocyclic amine derivative featuring a pyrrolopyridine core with a dimethylaminoethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The pyrrolopyridine scaffold is known for its electron-rich aromatic system, which can enhance binding interactions in drug design. The dimethylaminoethyl side chain introduces basicity and flexibility, facilitating solubility and target engagement. Its structural features make it suitable for applications in developing kinase inhibitors, receptor modulators, and other therapeutic agents. The compound’s well-defined synthetic route and stability further support its utility in research settings.
dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine structure
1206686-30-7 structure
商品名:dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine
CAS番号:1206686-30-7
MF:C11H15N3
メガワット:189.256901979446
MDL:MFCD20687379
CID:5607435
PubChem ID:57421415

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-8631253
    • 1206686-30-7
    • HNOKQHZBUMKDTL-UHFFFAOYSA-N
    • SCHEMBL3201752
    • dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
    • N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
    • dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine
    • MDL: MFCD20687379
    • インチ: 1S/C11H15N3/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10/h3-4,6,8,13H,5,7H2,1-2H3
    • InChIKey: HNOKQHZBUMKDTL-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)CCC1=CNC2C=CC=NC1=2

計算された属性

  • せいみつぶんしりょう: 189.126597491g/mol
  • どういたいしつりょう: 189.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8631253-1g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7
1g
$1729.0 2023-09-02
Enamine
EN300-8631253-5.0g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
5.0g
$5014.0 2025-02-21
Enamine
EN300-8631253-1.0g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
1.0g
$1729.0 2025-02-21
Enamine
EN300-8631253-0.05g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
0.05g
$1452.0 2025-02-21
Enamine
EN300-8631253-0.5g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
0.5g
$1660.0 2025-02-21
Enamine
EN300-8631253-2.5g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
2.5g
$3389.0 2025-02-21
Enamine
EN300-8631253-5g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7
5g
$5014.0 2023-09-02
Enamine
EN300-8631253-10.0g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
10.0g
$7435.0 2025-02-21
Enamine
EN300-8631253-0.25g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
0.25g
$1591.0 2025-02-21
Enamine
EN300-8631253-0.1g
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine
1206686-30-7 95.0%
0.1g
$1521.0 2025-02-21

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 関連文献

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amineに関する追加情報

Introduction to Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine (CAS No: 1206686-30-7)

Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine, identified by its CAS number 1206686-30-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural complexity of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine makes it a promising candidate for further exploration in drug discovery and therapeutic interventions.

The< strong>1H-pyrrolo[3,2-b]pyridine core of this molecule is a fused heterocyclic system consisting of a pyrrole ring and a pyridine ring. This particular arrangement confers unique electronic and steric properties to the compound, which can be exploited for designing molecules with specific biological targets. The presence of two methyl groups at the N-terminal ethyl chain enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. These characteristics make dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine an intriguing subject for studying its pharmacokinetic behavior and potential therapeutic effects.

In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their pharmacological properties. The< strong>1H-pyrrolo[3,2-b]pyridine scaffold has been extensively studied due to its role in various bioactive molecules. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The compound dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine is being investigated for its potential to interact with biological targets such as enzymes and receptors involved in these diseases.

The synthesis of< strong>dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the< strong>1H-pyrrolo[3,2-b]pyridine core through cyclization reactions. Subsequent functionalization steps introduce the ethyl chain and methyl groups at appropriate positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve the desired molecular architecture efficiently.

The pharmacological evaluation of< strong>dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine has revealed several interesting properties. Preclinical studies indicate that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an intermediate in the development of drugs targeting neurological disorders. Additionally, its interaction with various enzymes has been explored, revealing possible applications in anti-inflammatory and anticancer therapies. These findings underscore the importance of< strong>dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine as a lead compound for further medicinal chemistry investigations.

In conclusion, dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine (CAS No: 1206686-30-7) represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents. The ongoing studies into its biological activities and synthetic pathways highlight its potential as a cornerstone molecule in future pharmaceutical innovations.

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